(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a chiral center at the carbon bearing the hydroxyl group, making it an optically active compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-(4-Bromophenyl)phenyl)ethanone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. This method is advantageous due to its high selectivity and environmentally friendly nature. The process can be scaled up by optimizing reaction conditions such as temperature, pH, and substrate concentration.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: (4-(4-Bromophenyl)phenyl)ethanone.
Reduction: (1R)-1-[4-(4-Bromophenyl)phenyl]ethane.
Substitution: (1R)-1-[4-(4-Iodophenyl)phenyl]ethan-1-ol.
Scientific Research Applications
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol: The enantiomer of the compound with opposite stereochemistry.
4-Bromophenethyl alcohol: A structurally similar compound with a different substitution pattern.
(4-Bromophenyl)ethanol: Another related compound with a simpler structure.
Uniqueness
(1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a bromine atom. This combination of features makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals.
Properties
Molecular Formula |
C14H13BrO |
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Molecular Weight |
277.16 g/mol |
IUPAC Name |
(1R)-1-[4-(4-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10,16H,1H3/t10-/m1/s1 |
InChI Key |
FPVSKKDZHMAXHG-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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